((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Description
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Janus Kinases (JAK1 and JAK2) . These kinases play a crucial role in the regulation of specific inflammatory genes and adaptive immune responses .
Mode of Action
The compound, also known as a JAK1/JAK2 degrader (JAPT) , operates based on the Proteolysis Targeting Chimera (PROTAC) mechanism . It utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 . This leads to the effective inhibition of pro-inflammatory cytokine release, thereby alleviating inflammation .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By degrading JAK1/JAK2, it significantly inhibits Type I, II, and III adaptive immunity . This modulation of the JAK-STAT pathway results in downstream effects that reduce inflammation and immune response.
Result of Action
The degradation of JAK1/JAK2 by the compound leads to a significant reduction in the severity of conditions like Atopic Dermatitis (AD) . Improvements in skin lesion clearance rate and AD severity score (SCORAD) have been observed .
Action Environment
The efficacy and stability of the compound can be influenced by the unique structure of the skin, which is its primary site of action . The compound’s effectiveness as a topical treatment for AD suggests that it is well-suited to this environment .
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-17(26-19(21-13)22-8-2-3-9-22)18(25)24-14-5-6-15(24)12-16(11-14)23-10-4-7-20-23/h2-4,7-10,14-16H,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLSQYXHWCOUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C4CCC3CC(C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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